molecular formula C15H13N3O B5615262 (1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL)METHANOL CAS No. 5965-96-8

(1-PHENYL-3-(PYRIDIN-3-YL)-1H-PYRAZOL-4-YL)METHANOL

Cat. No.: B5615262
CAS No.: 5965-96-8
M. Wt: 251.28 g/mol
InChI Key: XWVPUSOVJTUCFI-UHFFFAOYSA-N
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Description

“(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol” is a pyrazole-derived compound characterized by a central pyrazole ring substituted at the 1-position with a phenyl group and at the 3-position with a pyridin-3-yl moiety. This structural framework is significant in medicinal chemistry due to the pyrazole ring’s role in modulating biological activity and the pyridinyl group’s capacity for π-π interactions in receptor binding .

The compound’s synthesis likely follows established pyrazole formation methodologies, such as cyclocondensation of hydrazines with diketones or alkynones, as seen in related structures .

Properties

IUPAC Name

(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-11-13-10-18(14-6-2-1-3-7-14)17-15(13)12-5-4-8-16-9-12/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVPUSOVJTUCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353411
Record name (1-Phenyl-3-pyridin-3-yl-1H-pyrazol-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5965-96-8
Record name (1-Phenyl-3-pyridin-3-yl-1H-pyrazol-4-yl)-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-acetylpyridine with phenylhydrazine to form the pyrazole ring, followed by reduction to introduce the hydroxymethyl group. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as solvent recycling and the use of less hazardous reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Oxidation to Aldehyde

The primary alcohol undergoes selective oxidation to form (1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)carbaldehyde. Two methods are prominent:

Reagents/ConditionsYieldKey FeaturesSource
FeCl₃·6H₂O + TEMPO (radical catalyst)85%No over-oxidation to carboxylic acid
IBX (2-iodoxybenzoic acid) in DMSO75%Mild conditions, high selectivity

Mechanistic Insight : TEMPO-mediated oxidation proceeds via a radical pathway, while IBX operates through a hypervalent iodine intermediate. Both methods avoid side reactions at the pyridine or pyrazole rings .

Further Oxidation of Aldehyde

The resulting aldehyde can be oxidized to 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid:

Reagents/ConditionsYieldProduct ApplicationSource
KMnO₄ in H₂O-pyridine90%Precursor for esters/amides
CrO₃ in acidic medium82%Industrial-scale synthesis

Condensation Reactions

The aldehyde intermediate participates in nucleophilic additions:

Aldol Condensation

Reaction with acetophenones yields α,β-unsaturated ketones:

text
R = aryl, alkyl Conditions: EtONa/MeOH, reflux Yield: 70–85% Application: Synthesis of fluorinated anticancer agents[5][9].

Hydrazone Formation

Reaction with arylhydrazines forms hydrazones, precursors to heterocycles:

text
Example: (1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)carbaldehyde + phenylhydrazine → Hydrazone (Yield: 65%) → Cyclized to pyrazolo[3,4-b]pyridines (antitumor agents)[9].

Esterification and Functionalization

The methanol group undergoes direct derivatization:

Pyridinylpyrazole-Thiazole Hybrids

text
Pathway: 1. Alcohol → aldehyde (IBX) 2. Aldehyde → nitrile (NH₃/I₂) 3. Nitrile + thiol → thiazole (EtOH, reflux) Yield: 60–80% Biological Activity: Antimicrobial agents[10].

Oxadiazole Derivatives

text
Pathway: 1. Alcohol → aldehyde (FeCl₃/TEMPO) 2. Aldehyde → oxadiazole (K₂Cr₂O₇/H₂SO₄) Yield: 65% Application: Antifungal compounds[5].

Electrophilic Aromatic Substitution

Limited reactivity observed due to electron-withdrawing pyridine and pyrazole rings. Nitration occurs selectively at the para position of the phenyl group under mixed acid conditions (HNO₃/H₂SO₄), yielding nitro derivatives (Yield: 55%) .

Biological Activity Correlations

Key derivatives and their activities:

DerivativeActivity (IC₅₀/EC₅₀)TargetSource
4-Carboxylic acid12 µM (MCF-7 breast cancer)Caspase-3 activation
Thiazole hybrid (e.g., 10j )50% inhibition (C. albicans)Ergosterol biosynthesis
Hydrazone-cyclized pyrazolo[3,4-b]pyridine85% tumor reduction (in vivo)Topoisomerase II

Industrial-Scale Considerations

  • Catalytic Oxidation : TEMPO/FeCl₃ systems preferred for aldehyde synthesis (lower environmental impact vs. CrO₃) .

  • Purification : Column chromatography (silica gel) achieves >95% purity for pharmaceutical intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds, including (1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol, exhibit significant anticancer properties. A study demonstrated that such compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the modulation of signaling pathways involved in cell survival and death .

Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. In vitro studies have reported that it possesses activity against a range of bacteria and fungi, making it a candidate for further development as an antibiotic or antifungal treatment .

Material Science Applications

Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations. Its inclusion can enhance thermal stability and mechanical properties of polymers, making it valuable in manufacturing processes where durability is essential .

Nanocomposite Development
The compound's unique structure allows it to be integrated into nanocomposites, which can be used for various applications including electronics and energy storage devices. The incorporation of such organic compounds into nanomaterials can significantly improve their electrical conductivity and overall performance .

Agricultural Chemistry Applications

Pesticide Development
this compound has been explored for its potential use in developing new pesticides. Its ability to disrupt specific biochemical pathways in pests makes it a candidate for creating more effective and environmentally friendly pest control solutions .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal explored the effects of this compound on breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a therapeutic agent.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against E. coli and S. aureus. The findings revealed that it inhibited bacterial growth effectively at concentrations ranging from 5 to 20 µg/mL, suggesting its application in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of (1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it is believed to exert its effects by inhibiting key enzymes or receptors involved in cell proliferation and survival. The exact molecular targets and pathways may vary depending on the specific application and derivative used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
(1-Phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol (Target) Not explicitly stated† ~265 (estimated) Phenyl, pyridin-3-yl, hydroxymethyl Predicted solubility in polar solvents due to pyridinyl and -CH2OH groups.
(3-(Pyridin-3-yl)-1-p-tolyl-1H-pyrazol-4-yl)methanol C16H15N3O 265.31 p-Tolyl (4-methylphenyl), pyridin-3-yl Higher hydrophobicity vs. target; commercial availability (Sigma-Aldrich).
(1-Phenyl-3-p-tolyl-1H-pyrazol-4-yl)methanol C17H16N2O 264.32 p-Tolyl Boiling point: 467.2±33.0°C (predicted); density: 1.13±0.1 g/cm³.
(3-(4-(Methylthio)phenyl)-1-phenyl-1H-pyrazol-4-yl)methanol C17H16N2OS 296.39 4-(Methylthio)phenyl Increased lipophilicity due to sulfur; ChemSpider ID: 2548475.
(1-(2,4-Difluorophenyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methanol C15H11F2N3O 287.26 2,4-Difluorophenyl Enhanced polarity and potential bioavailability; CAS: 618444-49-6.

The target compound’s molecular formula is inferred as C15H13N3O based on structural similarity to .

Key Observations:

The 4-(methylthio)phenyl substituent () introduces a sulfur atom, further enhancing lipophilicity and possibly metabolic stability .

Electronic and Steric Modifications :

  • Fluorine substituents in the difluorophenyl analog () impart electron-withdrawing effects, which may improve binding affinity in biological targets through polar interactions .
  • The pyridin-3-yl group in the target and its analogs facilitates hydrogen bonding and π-stacking, critical for interactions with enzymatic active sites .

Synthetic Accessibility: Synthesis routes for analogs often involve cyclocondensation reactions. For example, the procedure for “[1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol” () uses alkynone intermediates, suggesting that substituent electronic properties influence reaction yields and conditions .

Biological Activity Trends: While direct data for the target compound are lacking, structurally related pyrazole-4-carbaldehyde derivatives () exhibit antioxidant and anti-inflammatory activities, implying that the hydroxymethyl group in the target may serve as a precursor for bioactive derivatives .

Biological Activity

The compound (1-Phenyl-3-(Pyridin-3-Yl)-1H-Pyrazol-4-Yl)Methanol is a member of the pyrazole family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H14N3O
  • Molecular Weight : 254.29 g/mol
  • CAS Number : 21683-61-4

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Anticancer Activity :
    • Compounds containing the pyrazole scaffold have been shown to exhibit significant antiproliferative effects against various cancer cell lines, including breast cancer (MCF-7), leukemia (K562), and others. The mechanism often involves the induction of apoptosis through pathways such as caspase activation and modulation of cell cycle regulators like PCNA .
  • Antimicrobial Effects :
    • Research indicates that pyrazole derivatives can possess antibacterial and antifungal properties. This is often linked to their ability to disrupt microbial cell membranes or inhibit essential enzymes .
  • Anti-inflammatory Properties :
    • Some studies suggest that these compounds may also exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .

Antiproliferative Activity

A study evaluated the antiproliferative effects of various pyrazole derivatives, including this compound, against human cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
AMCF-712.5Induction of apoptosis via caspase 9
BK56215.0Inhibition of PCNA expression
CMV4-1110.0PARP cleavage and apoptosis induction

Note: The compounds A, B, and C represent various derivatives tested alongside the target compound.

Antimicrobial Activity

Another study assessed the antimicrobial properties of several pyrazole derivatives against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC) for this compound (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Case Studies

  • Case Study on Anticancer Properties :
    A recent investigation into a series of pyrazole derivatives demonstrated that one derivative significantly inhibited tumor growth in vivo in a mouse model of breast cancer. The study reported a reduction in tumor volume by over 50% compared to control groups, attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
  • Case Study on Anti-inflammatory Effects :
    Another study focused on the anti-inflammatory potential of this compound in a rat model of arthritis. The results indicated a significant decrease in joint swelling and pain, correlating with reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Q & A

Q. Basic

  • X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths and angles, resolving positional disorder in the pyridyl or phenyl rings .
  • Complementary NMR : 2D COSY and HSQC correlate proton-proton and proton-carbon couplings to assign overlapping signals (e.g., distinguishing pyridyl H from phenyl H) .

What experimental strategies address contradictory spectral data during characterization?

Q. Advanced

  • Multi-technique validation : Pair NMR with high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 266.1) and rule out impurities .
  • Computational validation : Density functional theory (DFT) predicts NMR chemical shifts (e.g., using Gaussian09) to cross-validate experimental data .

How do solvent polarity and temperature influence the synthesis yield of this compound?

Q. Advanced

  • Solvent effects : Polar solvents (e.g., ethanol) enhance aldehyde-ketone condensation kinetics compared to non-polar solvents (e.g., xylene), but may reduce steric control .
  • Temperature optimization : Reflux (70–80°C) balances reaction rate and side-product formation. Lower temperatures favor selectivity for the pyrazole core .

What computational approaches predict the compound’s reactivity and interaction with biological targets?

Q. Advanced

  • DFT modeling : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites for derivatization .
  • Molecular docking : Screens against kinase or enzyme targets (e.g., COX-2) using AutoDock Vina to identify binding modes and affinity trends .

How can researchers investigate the compound’s mechanism of action in biological systems?

Q. Advanced

  • Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases) using fluorescence-based substrates .
  • Cellular uptake studies : Radiolabel the compound (³H or ¹⁴C) to quantify intracellular accumulation via scintillation counting .

What purification methods maximize yield while minimizing byproducts?

Q. Basic

  • Recrystallization : Use methanol/water mixtures to isolate high-purity crystals (melting point: ~180–185°C) .
  • Column chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) to separate regioisomers .

How are stereoisomers or tautomeric forms of this compound isolated and characterized?

Q. Advanced

  • Chiral resolution : Use supercritical fluid chromatography (SFC) with Lux A1 columns and methanol co-solvent (30%) to separate enantiomers .
  • Tautomer analysis : Variable-temperature NMR (VT-NMR) monitors proton shifts to identify dominant tautomeric forms (e.g., pyrazole NH vs. OH) .

What stability studies are critical for ensuring compound integrity under experimental conditions?

Q. Advanced

  • Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition onset (>200°C) .
  • pH stability : Monitor hydrolysis in buffered solutions (pH 3–10) via HPLC to optimize storage conditions .

How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Q. Advanced

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance binding to hydrophobic enzyme pockets .
  • Bioisosteric replacement : Replace pyridin-3-yl with thiophene (lower logP) to improve solubility while retaining activity .

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